molecular formula C10H6BrNO2 B6153368 6-bromoisoquinoline-4-carboxylic acid CAS No. 2387341-37-7

6-bromoisoquinoline-4-carboxylic acid

Cat. No.: B6153368
CAS No.: 2387341-37-7
M. Wt: 252.1
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Description

6-Bromoisoquinoline-4-carboxylic acid (CAS 2387341-37-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 6 BrNO 2 and a molecular weight of 252.06 g/mol, this compound serves as a multifunctional synthetic intermediate . The molecule features two key reactive sites: the bromo substituent enables metal-catalyzed cross-coupling reactions, such as Suzuki reactions, for scaffold diversification, while the carboxylic acid group can form amide bonds or be used as a bioisostere . This compound is structurally analogous to quinoline-4-carboxylic acid derivatives, which are established as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key target in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression, showing promise in areas such as oncology and immunology . As such, this compound is a crucial precursor for researchers designing and synthesizing novel small molecule libraries to develop targeted therapies . It is offered for research purposes as a solid and should be stored sealed in a dry, room-temperature environment . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2387341-37-7

Molecular Formula

C10H6BrNO2

Molecular Weight

252.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Bromoisoquinoline 4 Carboxylic Acid and Its Analogues

Strategies for Regioselective Bromination of Isoquinoline (B145761) Scaffolds

Achieving regioselective bromination of the isoquinoline ring system is a critical step in the synthesis of 6-bromoisoquinoline-4-carboxylic acid. The electron distribution within the isoquinoline nucleus directs electrophilic substitution to the C5 and C8 positions. Therefore, direct bromination of the parent isoquinoline does not typically yield the desired 6-bromo isomer in significant amounts. To overcome this challenge, chemists have devised both direct and indirect approaches.

Direct bromination of an isoquinoline derivative can be achieved under specific conditions, often requiring the presence of a directing group or a specific catalyst system to favor substitution at the C6 position. For instance, the presence of an activating group at a specific position can influence the regiochemical outcome of the electrophilic aromatic substitution.

A more common and often more reliable strategy involves the use of a pre-functionalized isoquinoline precursor. This approach typically involves a Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a bromide ion. For the synthesis of 6-bromoisoquinoline, this would necessitate starting with 6-aminoisoquinoline. The amino group can be introduced through various methods, including the reduction of a nitro group, which in turn can be introduced via nitration of the isoquinoline core, followed by separation of the desired 6-nitroisoquinoline isomer.

Carboxylation Techniques for Isoquinoline Derivatives

The introduction of a carboxylic acid group at the C4 position of the isoquinoline ring is the second key transformation. Several modern synthetic methods are available for this purpose, each with its own set of advantages and limitations.

Palladium-catalyzed carbonylation represents a powerful tool for the introduction of carboxylic acid moieties. This method typically involves the reaction of a halo-isoquinoline, such as 4-bromo-6-bromoisoquinoline, with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a nucleophile (often water or an alcohol). The reaction proceeds via an oxidative addition, migratory insertion, and reductive elimination cycle to afford the corresponding carboxylic acid or ester.

An alternative approach involves the use of organometallic reagents. This strategy typically begins with a halogen-metal exchange reaction, where a bromo- or iodo-isoquinoline is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures. The resulting isoquinolinyllithium species is a potent nucleophile that can then react with electrophilic carbon dioxide (in the form of dry ice) to generate the corresponding lithium carboxylate. An acidic workup then furnishes the desired carboxylic acid. For the synthesis of this compound, this would ideally start from a 4-halo-6-bromoisoquinoline.

An in-depth examination of the synthetic pathways leading to the formation of this compound and its related analogues reveals a variety of chemical strategies. These methodologies range from ring-closure reactions and modifications of precursor molecules to the optimization of catalytic systems to enhance reaction efficiency and yield. This article focuses exclusively on the chemical synthesis of this compound, structured according to established and researched methodologies.

Chemical Reactivity and Derivatization of 6 Bromoisoquinoline 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the isoquinoline (B145761) ring is a primary site for chemical modification.

Esterification Reactions and Ester Analogues

The carboxylic acid can be readily converted to its corresponding esters through various esterification methods. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

For example, the reaction of 6-bromoisoquinoline-4-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 6-bromoisoquinoline-4-carboxylate. Similarly, other alkyl esters can be synthesized by employing the corresponding alcohols.

Starting MaterialReagentProduct
This compoundMethanol, H₂SO₄ (cat.)Methyl 6-bromoisoquinoline-4-carboxylate
This compoundEthanol, H₂SO₄ (cat.)Ethyl 6-bromoisoquinoline-4-carboxylate

Amidation and Peptide Coupling

The carboxylic acid functionality can be transformed into amides through reaction with primary or secondary amines. Direct reaction is often difficult due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org Therefore, coupling agents are frequently employed to activate the carboxylic acid. orgsyn.orgnih.gov Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. orgsyn.orgfrontiersin.org

The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. libretexts.org This methodology is widely used in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amine group of another.

A study on the synthesis of fibroblast activation protein (FAP) targeted PET tracers utilized EDCI and HOBT for the amide coupling of 6-bromoquinoline-4-carboxylic acid with an amine-containing moiety. frontiersin.org

Starting MaterialReagentsProduct
This compoundAmine (R-NH₂), DCCN-substituted-6-bromoisoquinoline-4-carboxamide
This compoundAmine (R-NH₂), EDCI, HOBtN-substituted-6-bromoisoquinoline-4-carboxamide

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation can depend on the stability of the carbanion formed upon loss of CO₂. While simple carboxylic acids often require harsh conditions for decarboxylation, the presence of certain functional groups can facilitate this process. For quinoline (B57606) and isoquinoline carboxylic acids, the position of the carboxylic acid group influences the ease of decarboxylation.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce carboxylic acids to primary alcohols. libretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents.

The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. libretexts.org Therefore, this transformation often requires the use of specialized reagents or a two-step process involving the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

Reactions Involving the Bromine Substituent

The bromine atom at the 6-position of the isoquinoline ring is susceptible to various substitution reactions, providing a handle for further functionalization of the aromatic core.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAAr). pressbooks.pub This reaction is particularly favored when the aromatic ring is substituted with electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.pubmasterorganicchemistry.com The reaction proceeds in two steps: addition of the nucleophile to the carbon bearing the leaving group, followed by elimination of the halide ion. pressbooks.publibretexts.org

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reactivity of the aryl halide is influenced by the nature of the leaving group, with fluorine being a particularly good leaving group in many cases. masterorganicchemistry.com For this compound, the presence of the electron-withdrawing carboxylic acid group and the nitrogen atom in the isoquinoline ring can activate the bromine for nucleophilic displacement.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C-6 position of the isoquinoline ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki and Buchwald-Hartwig reactions are powerful methods for creating biaryl systems and introducing nitrogen-based functional groups, respectively.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative. researchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.netarkat-usa.org While specific examples for this compound are not prevalent in cited literature, the Suzuki coupling of analogous bromo-isoquinolines and other aryl bromides is well-established, demonstrating the feasibility of this transformation. researchgate.netarkat-usa.orgresearchgate.net The reaction conditions are generally mild and tolerant of various functional groups. sigmaaldrich.com The synthesis of biaryl ketones via carbonylative Suzuki couplings of aryl bromides with boronic acid derivatives highlights the broad applicability of this methodology. nih.gov

Reactant 1Coupling PartnerCatalyst SystemBaseProductYieldRef
4-BromoacetophenonePhenylboronic acidPd(II) Complex (1 mol%) / TBABKOH4-Acetylbiphenyl94% arkat-usa.org
Aryl HalidePhenylboronic acidPd(OAc)2 / Benzimidazole SaltK2CO3Aryl-Phenyl ProductHigh researchgate.net
Aryl BromidePotassium VinyltrifluoroboratePdCl2 / PPh3Cs2CO3Aryl-Vinyl ProductModerate-Good sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method has largely superseded harsher traditional methods for synthesizing aryl amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction. wikipedia.orgorganic-chemistry.org A notable example is the kiloscale synthesis involving the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134), a close analog of the title compound, with (S)-3-amino-2-methylpropan-1-ol, demonstrating the industrial applicability and robustness of this transformation. dntb.gov.ua

Aryl HalideAmineCatalyst SystemBaseProduct TypeRef
Bromo-AromaticPrimary/Secondary AminePd(0) / Phosphine LigandNaOtBu, Cs2CO3, etc.Aryl Amine wikipedia.org
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd-basedBaseChiral Amino-isoquinoline dntb.gov.ua
Aryl HalidePrimary AminePd(OAc)2 / (CyPF-tBu)PdCl2BaseAryl Amine organic-chemistry.org

Sonogashira Coupling: This reaction is the method of choice for forming a C(sp²)-C(sp) bond, coupling the aryl bromide with a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orgresearchgate.net This transformation is highly efficient for introducing alkyne moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations. organic-chemistry.orgnih.govnih.gov The reaction proceeds under relatively mild conditions and is a cornerstone of modern synthetic chemistry for creating complex molecular architectures. nih.govrsc.org

Aryl HalideAlkyneCatalyst SystemConditionsProduct TypeYieldRef
4-Bromo-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, Toluene, rt4-Alkynyl-6H-1,2-oxazine83% nih.gov
4-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, Toluene, rt4-Alkynyl-6H-1,2-oxazine79% nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction requires a base and is tolerant of a wide array of functional groups on both coupling partners. wikipedia.org While direct alkylation can be challenging, the Heck reaction provides a reliable method for vinylation, which can subsequently be reduced to an alkyl group if desired.

Palladium-Catalyzed Transformations

Beyond the canonical cross-coupling reactions, the C-Br bond in this compound is amenable to other important palladium-catalyzed transformations. One such reaction is palladium-catalyzed carbonylation, which introduces a carbonyl group. nih.gov For instance, in the presence of carbon monoxide and an alcohol like methanol, the aryl bromide can be converted to the corresponding methyl ester under relatively mild conditions using a Xantphos-based catalyst system. nih.gov This reaction is a powerful tool for converting aryl halides into esters, amides, or other carbonyl derivatives. nih.gov

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound scaffold is generally disfavored due to the electronic nature of the substituents and the ring system itself. masterorganicchemistry.comlibretexts.org The isoquinoline ring is inherently less reactive than benzene (B151609) towards electrophiles because the nitrogen atom acts as an electron-withdrawing group via induction and deactivates the ring system. dalalinstitute.com

Furthermore, the molecule possesses two additional deactivating groups:

Bromine (at C-6): Halogens are deactivating due to their strong inductive electron-withdrawing effect, although they are ortho-, para-directing via resonance. libretexts.org

Carboxylic Acid (at C-4): This is a strong deactivating group, withdrawing electron density through both induction and resonance, and it directs incoming electrophiles to the meta position. youtube.com

Given this electronic landscape, the benzene portion of the isoquinoline ring is significantly deactivated. Any potential EAS reaction, which would require harsh conditions, would likely be directed by the bromine atom to the positions ortho and para to it (C-5 and C-7). However, the strong deactivating influence of the rest of the molecule makes such reactions synthetically challenging.

Functionalization of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom allows it to act as a nucleophile or a base. This enables functionalization directly at the nitrogen, typically through quaternization. Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary isoquinolinium salt. This transformation alters the electronic properties of the ring system, making it more electron-deficient and potentially influencing the reactivity at other positions. For instance, quaternization can activate the isoquinoline ring towards nucleophilic attack. acs.org

Stereoselective Transformations and Chiral Derivatization

Introducing chirality into the this compound framework can be achieved through several strategies.

Modification of the Carboxylic Acid: The carboxylic acid group can be coupled with a chiral auxiliary, such as a chiral amine or alcohol, to form a chiral amide or ester. This new chiral center can then direct subsequent stereoselective reactions on the molecule.

Asymmetric Catalysis: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be rendered stereoselective by employing chiral phosphine ligands in the palladium catalyst system. This was demonstrated in the coupling of 6-bromoisoquinoline-1-carbonitrile with a chiral amine. dntb.gov.ua

Stereoselective Synthesis: Advanced catalytic methods, such as the merger of photoredox and nickel catalysis, have been developed for the highly stereoselective decarboxylative cross-coupling of carboxylic acids with aryl bromides to form C-nucleosides, indicating that stereocontrol is achievable in complex transformations involving aryl bromides. rsc.org

These approaches allow for the synthesis of enantiomerically enriched derivatives, which is of paramount importance for the development of new therapeutic agents.

Spectroscopic and Structural Elucidation of 6 Bromoisoquinoline 4 Carboxylic Acid and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of a compound can be pieced together.

The ¹H NMR spectrum of 6-bromoisoquinoline-4-carboxylic acid is expected to exhibit distinct signals corresponding to the protons on the isoquinoline (B145761) core and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group, as well as by anisotropic effects of the aromatic ring system.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-14.0 ppm, due to its acidic nature and the formation of hydrogen bonds.

The protons on the isoquinoline ring system will appear in the aromatic region (7.0-9.5 ppm). Based on the analysis of related isoquinoline and quinoline (B57606) structures, the following predictions can be made for the proton chemical shifts of this compound in a solvent like DMSO-d₆. The proton at the C1 position, adjacent to the nitrogen, is expected to be the most deshielded among the C-H protons of the heterocyclic ring. The protons on the benzene (B151609) ring portion will show splitting patterns consistent with their coupling to neighboring protons. For instance, the proton at C5, being ortho to the bromine atom, will likely appear as a doublet, and the proton at C7, also adjacent to the bromine, will show a similar splitting. The proton at C8 will be influenced by both the bromine at C6 and the fused heterocyclic ring.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1~9.2s
H3~8.5s
H5~8.3d
H7~8.1d
H8~7.9dd
-COOH~13.0br s

Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary. 's' denotes a singlet, 'd' a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. The carbon atoms of the isoquinoline ring will appear in the aromatic region (120-155 ppm). The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the heavy atom effect, which can vary. The quaternary carbons (C4, C4a, C6, and C8a) will generally show weaker signals compared to the protonated carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1~152
C3~140
C4~145
C4a~135
C5~130
C6~122
C7~132
C8~128
C8a~129
-COOH~168

Note: These are predicted values. The exact chemical shifts can be influenced by the solvent and concentration.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be particularly useful in confirming the assignments of the protons on the benzenoid ring (H5, H7, and H8) by observing their cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in their crystalline state. For compounds like this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. ¹³C and ¹⁵N ssNMR are particularly useful for studying intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govgoogle.comchemicalbook.comresearchgate.net The chemical shifts in the solid state can differ from those in solution due to these packing effects. nih.govgoogle.comchemicalbook.comresearchgate.net For instance, the presence of zwitterionic species, where the carboxylic acid protonates the isoquinoline nitrogen, can be investigated in the solid state by observing the characteristic changes in the ¹³C and ¹⁵N chemical shifts. nih.govgoogle.comchemicalbook.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C=C stretching vibrations of the isoquinoline ring, and the C-Br stretch.

The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with the C-H stretching vibrations. chemicalbook.com This broadening is a result of strong hydrogen bonding between the carboxylic acid molecules in the solid state. chemicalbook.com The carbonyl (C=O) stretching vibration is a strong, sharp band expected in the region of 1720-1680 cm⁻¹ for an aromatic carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding. chemicalbook.com

The aromatic C=C and C=N stretching vibrations of the isoquinoline ring will give rise to a series of bands in the 1650-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)1720 - 1680Strong
C=C and C=N stretch (Aromatic)1650 - 1450Medium to Strong
C-O stretch (Carboxylic acid)1320 - 1210Medium
O-H bend (Carboxylic acid)1440 - 1395 and 950-910Medium, Broad
C-Br stretch< 700Medium to Weak

Note: These are characteristic ranges and the actual peak positions and intensities can vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. When laser light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational frequencies of the molecule's bonds. This "fingerprint" spectrum is unique to the compound and highly sensitive to its molecular structure.

For this compound, the Raman spectrum is expected to show characteristic peaks corresponding to its distinct functional groups. The isoquinoline ring system, a fused structure of benzene and pyridine (B92270) rings, gives rise to a series of complex vibrations. irphouse.com Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the high-frequency region of the Raman spectrum, generally between 3000 and 3100 cm⁻¹. researchgate.net

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring are expected in the 1300-1650 cm⁻¹ region. Studies on the related compound, 4-bromoisoquinoline (B23445), have identified significant bands in this area through both experimental and theoretical (DFT) calculations. sci-hub.box

Carboxylic Acid Group Vibrations: The carboxylic acid moiety introduces several characteristic bands. The most prominent is the C=O (carbonyl) stretching vibration, which is typically strong and found around 1680-1715 cm⁻¹. The O-H stretching of the carboxylic acid dimer is often broad and appears in the 2500-3300 cm⁻¹ range in infrared spectra, but can be weak or absent in Raman. The C-O stretching and O-H bending vibrations are expected at lower frequencies. psu.edu

C-Br Stretching: The vibration of the carbon-bromine bond is expected at a lower wavenumber, typically in the range of 500-650 cm⁻¹, due to the heavy mass of the bromine atom.

Experimental data for the closely related 4-bromoisoquinoline shows that the introduction of a bromine atom causes distortions in the ring's C-C bond distances, which would be reflected in the vibrational frequencies. sci-hub.box FT-Raman spectroscopy, which often uses a near-infrared laser (e.g., 1064 nm), is particularly advantageous for analyzing such compounds as it minimizes fluorescence interference that can obscure the Raman signal. youtube.comyoutube.com

Table 1: Predicted Prominent Raman Shifts for this compound This table is predictive, based on characteristic functional group frequencies and data from analogous compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3000 - 3100 Isoquinoline Ring
Carbonyl (C=O) Stretch 1680 - 1715 Carboxylic Acid
Ring C=C/C=N Stretch 1300 - 1650 Isoquinoline Ring
C-Br Stretch 500 - 650 Bromo-substituent

Potential Energy Distribution (PED) Analysis

While Raman and IR spectroscopy identify the frequencies of molecular vibrations, a Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a detailed assignment of these vibrational modes. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration. This allows for an unambiguous assignment of complex spectral peaks that arise from the coupling of multiple vibrations.

The process involves first optimizing the molecular geometry and calculating the harmonic vibrational frequencies using computational methods, most commonly Density Functional Theory (DFT). rsc.orgnih.gov For a molecule like this compound, a basis set such as B3LYP/6-311++G(d,p) would be appropriate for accurate calculations. sci-hub.boxresearchgate.net The results of the DFT frequency calculation are then used as input for a program like VEDA (Vibrational Energy Distribution Analysis) to compute the PED. nih.gov

For instance, a vibrational mode observed around 1700 cm⁻¹ would be confirmed by PED analysis to be almost entirely (~80-90%) due to the C=O stretching of the carboxylic acid group. Conversely, modes in the 1000-1500 cm⁻¹ region are often complex, with PED results showing contributions from various C-C stretching and C-H bending motions within the isoquinoline ring. nih.gov

Studies on similar molecules, such as 4-bromoisoquinoline and various quinoline carboxylic acids, have successfully used DFT and PED analysis to assign their vibrational spectra. researchgate.netsci-hub.boxnih.gov These studies confirm that while some vibrations are localized to a specific functional group, many are delocalized over the entire ring system, highlighting the necessity of PED for accurate spectral interpretation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₀H₆BrNO₂), the presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), the monoisotopic mass of this compound can be calculated with high precision. This calculated mass can then be compared to the experimentally measured value from HRMS to confirm the elemental composition.

Table 2: Calculated Isotopic Masses for this compound

Ion Formula Isotope Composition Calculated Mass (Da)
[C₁₀H₆⁷⁹BrNO₂] C=12.00000, H=1.007825, Br=78.918337, N=14.003074, O=15.994915 250.95819
[C₁₀H₆⁸¹BrNO₂] C=12.00000, H=1.007825, Br=80.916291, N=14.003074, O=15.994915 252.95614

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that allow for the analysis of molecules with minimal fragmentation. irphouse.com

Electrospray Ionization (ESI): This is the preferred method for polar molecules like carboxylic acids. In ESI, a solution of the analyte is sprayed through a highly charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. sci-hub.box For this compound, ESI would typically be run in negative ion mode, detecting the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ could also be observed, likely through protonation of the isoquinoline nitrogen atom.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and works by creating reactant ions from the solvent and atmospheric gases (like N₂) via a corona discharge. These reactant ions then transfer a proton to or from the analyte molecule. nih.gov While ESI is generally more suitable for this compound, APCI could also produce the [M+H]⁺ or [M-H]⁻ ions. capes.gov.br

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or [M-H]⁻) is selected and fragmented through collision-induced dissociation. The primary fragmentation pathway for the protonated molecule would likely involve the loss of the carboxylic acid group as CO₂ (44 Da) and H₂O (18 Da), or the loss of the entire COOH group (45 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state).

The structure of this compound contains a large, conjugated aromatic system (the isoquinoline ring) and a carbonyl group, which dictate its UV-Vis absorption properties. The key electronic transitions are:

π → π* Transitions: These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. Due to the extensive conjugation of the isoquinoline ring, these transitions are expected to result in strong absorption bands, likely in the 200-350 nm range. Substituted quinoline and isoquinoline derivatives are known to exhibit intense π→π* transitions. rsc.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The n → π* transition of the carbonyl group (C=O) in the carboxylic acid is a characteristic feature. This transition is typically much weaker than π → π* transitions and occurs at a longer wavelength, often appearing as a shoulder on the main absorption peaks, potentially in the 270-300 nm region. nih.gov

While unconjugated carboxylic acids absorb around 210 nm, the conjugation with the isoquinoline ring in the target molecule will shift the absorption maxima to longer wavelengths (a bathochromic shift). ox.ac.uk The solvent used for analysis can also influence the position of the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of all atoms in the crystal lattice can be determined.

For this compound, a successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N, C-Br, C=O, C-O) and bond angles, confirming the molecular geometry.

Planarity: It would confirm the planarity of the isoquinoline ring system. Studies on the analogue 4-bromoisoquinoline have shown it to be essentially planar. sci-hub.box

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the solid state. Hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or chains, is highly anticipated. psu.edu Pi-stacking interactions between the aromatic isoquinoline rings are also likely to play a role in the crystal packing.

Conformation: The orientation of the carboxylic acid group relative to the isoquinoline ring would be definitively established.

Although no specific crystal structure for this compound is cited in the available literature, data from analogous structures provide a strong basis for predicting its solid-state characteristics.

No Specific Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing solely on the chemical compound This compound were identified. As a result, the detailed article requested, structured around a specific outline of theoretical analyses, cannot be generated with scientific accuracy at this time.

The user's request specified a detailed article on the computational and theoretical investigations of this compound, including sections on Density Functional Theory (DFT) calculations, geometry optimization, electronic structure analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, vibrational frequency calculations, and Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra. This level of detail necessitates published research that has performed these specific analyses on this exact molecule.

While general information on computational techniques like DFT is widely available, and studies on related but distinct molecules exist, there is no accessible research containing the specific data points required for this compound. For instance, computational studies have been published for isomers such as 6-bromoquinoline-4-carboxylic acid and related structures like 4-bromoisoquinoline . However, using data from these different molecules would violate the strict requirement to focus exclusively on this compound and would not provide a scientifically accurate representation of the target compound's properties.

The generation of an authoritative and factual article as requested is contingent on the availability of peer-reviewed scientific data. Without such foundational research, it is not possible to provide the in-depth analysis and data tables specified in the instructions.

Computational and Theoretical Investigations of 6 Bromoisoquinoline 4 Carboxylic Acid

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. rsc.orgnih.gov For 6-bromoisoquinoline-4-carboxylic acid, these calculations can predict its reactivity and potential interaction sites. Key descriptors include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map. nih.govnih.govnumberanalytics.comwikipedia.org

The HOMO is associated with the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting areas prone to nucleophilic attack. nih.govnumberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

In isoquinoline (B145761) and its derivatives, the HOMO is typically a π-orbital distributed across the bicyclic ring system, while the LUMO is a π*-orbital. researchgate.netresearchgate.net The presence of a bromine atom, an electron-withdrawing group, at the 6-position is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted isoquinoline. The carboxylic acid group at the 4-position, also being electron-withdrawing, will further influence the electronic distribution. DFT calculations on similar quinoline (B57606) derivatives have shown that such substitutions can significantly alter the HOMO-LUMO gap and the electron density distribution. rsc.orgnih.gov

The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would likely show a region of high negative potential (red and yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring, indicating these are the most probable sites for electrophilic attack and hydrogen bonding. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, making it a potential hydrogen bond donor. These quantum chemical descriptors are fundamental in predicting how the molecule will interact with other chemical species, including biological macromolecules.

Table 1: Representative Quantum Chemical Descriptors for Heterocyclic Carboxylic Acids (Illustrative Data)
DescriptorCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability; site of oxidation
LUMO Energy-2.0 eVElectron-accepting ability; site of reduction
HOMO-LUMO Gap (ΔE)4.5 eVChemical reactivity and kinetic stability
Dipole Moment3.5 DOverall polarity of the molecule

Molecular Dynamics Simulations to Explore Conformational Flexibility

While the isoquinoline ring system is largely planar and rigid, the carboxylic acid substituent at the 4-position introduces a degree of conformational flexibility. The primary source of this flexibility is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound, providing insights into the preferred spatial arrangement of the carboxylic acid group and the energy barriers between different conformations. aip.orgaip.orgnih.gov

Studies on aromatic carboxylic acids have shown that the orientation of the carboxyl group relative to the aromatic ring is a key determinant of its interaction with its environment. acs.orgacs.org The rotation around the C4-COOH bond in this compound will have a specific rotational energy profile with energy minima corresponding to stable conformations and energy maxima representing the transition states between them. The rotational barrier is influenced by steric hindrance from adjacent atoms and electronic effects such as conjugation between the carboxyl group and the aromatic system. nih.govyoutube.com

MD simulations of similar molecules in an aqueous environment can reveal the influence of solvent on conformational preference. nih.gov The carboxylic acid group can form hydrogen bonds with water molecules, which can stabilize certain conformations over others. The planarity of the carboxyl group with respect to the isoquinoline ring is a key parameter. A co-planar arrangement would maximize π-orbital overlap, but may be sterically disfavored. MD simulations can quantify the dihedral angle distribution, showing the most populated conformational states. This information is critical for understanding how the molecule might fit into a binding site of a biological target.

Table 2: Conformational Analysis of the Carboxylic Acid Group in Aromatic Systems (Illustrative Data)
ParameterDescriptionTypical Findings from MD Simulations
Dihedral Angle (Ar-C-C=O)Rotation of the carboxylic acid group relative to the aromatic ring.Shows preferred orientations, often near-planar or perpendicular.
Rotational Energy BarrierEnergy required to rotate the carboxylic acid group.Typically in the range of 2-10 kcal/mol for similar compounds.
Solvent EffectsInfluence of the surrounding medium on conformation.Hydrogen bonding with water can stabilize specific conformers.

QSAR (Quantitative Structure-Activity Relationship) Modeling (focused on structural features affecting activity, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key structural features that influence activity, QSAR models can guide the design of new, more potent molecules. drugdesign.org For this compound, a QSAR study would focus on how variations in its structure, such as the nature and position of substituents, affect its interaction with a hypothetical biological target.

Numerous QSAR studies have been conducted on quinoline and isoquinoline derivatives, often in the context of their activity as enzyme inhibitors. nih.govnih.govnih.govelsevierpure.comnih.govnih.gov These studies have highlighted the importance of several structural features that are relevant to this compound.

The isoquinoline scaffold itself is a common pharmacophore in many biologically active molecules, providing a rigid framework for the presentation of functional groups.

The carboxylic acid at the 4-position is a critical feature. nih.govui.ac.id Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, often allows it to form key interactions with amino acid residues in an enzyme's active site, such as arginine or lysine. nih.gov The position of this group is crucial for optimal binding.

The bromine atom at the 6-position also plays a significant role. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. Furthermore, the lipophilicity and size of the bromine atom can influence how the molecule fits into a hydrophobic pocket within a binding site. nih.gov Structure-activity relationship studies on similar compounds have shown that the nature and position of halogen substituents can dramatically impact biological activity. nih.govresearchgate.net

A hypothetical QSAR model for a series of analogs of this compound might include descriptors such as:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Such as atomic charges and dipole moment, reflecting the electrostatic properties.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Table 3: Key Structural Features and Their Likely Impact on Activity in a QSAR Context
Structural FeaturePotential Role in Biological ActivityRelevant QSAR Descriptors
Isoquinoline RingRigid scaffold for functional group presentation; potential for π-π stacking.Topological indices, aromaticity indices.
4-Carboxylic AcidHydrogen bonding (donor/acceptor); salt bridge formation.Partial atomic charges, pKa, hydrogen bond donor/acceptor counts.
6-Bromo SubstituentHalogen bonding; increased lipophilicity; steric bulk.LogP (lipophilicity), molar refractivity, van der Waals volume.

Research Applications and Functional Studies of 6 Bromoisoquinoline 4 Carboxylic Acid

Role as a Key Intermediate in Complex Organic Synthesis

The unique chemical architecture of 6-bromoisoquinoline-4-carboxylic acid makes it a valuable precursor in the construction of more elaborate molecular structures. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

Synthesis of Heterocyclic Frameworks

The isoquinoline (B145761) scaffold is a common feature in many natural products and pharmacologically active compounds. The bromine atom on the isoquinoline ring of this compound serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the fusion of additional rings onto the isoquinoline core. This allows for the synthesis of diverse and complex heterocyclic frameworks. The carboxylic acid group can be converted into other functional groups, such as amides or esters, further expanding the possibilities for building intricate molecular architectures.

Precursor for Advanced Building Blocks

Beyond the direct synthesis of complex final targets, this compound can be used to create more advanced, functionalized building blocks for use in multi-step synthetic sequences. For instance, the carboxylic acid can be used to introduce linkers or other reactive moieties, while the bromine atom allows for the introduction of a wide array of substituents. This dual functionality makes it a versatile starting material for creating a library of differentiated compounds that can then be used in the synthesis of larger, more complex molecules.

Exploration in Medicinal Chemistry Research

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. The presence of this scaffold in this compound makes it an attractive starting point for drug discovery efforts.

Scaffold for Investigating Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. The this compound scaffold provides an excellent template for SAR studies. By systematically modifying the three key regions of the molecule—the bromine position, the carboxylic acid, and the isoquinoline ring itself—researchers can probe the structural requirements for a desired biological effect. For example, the bromine at the 6-position can be replaced with a variety of other groups to explore the impact of size, electronics, and lipophilicity on activity. Similarly, the carboxylic acid can be converted to a range of amides, esters, or other bioisosteres to investigate the importance of this acidic group for target binding.

Table 1: Potential Modifications of this compound for SAR Studies

Modification SitePotential ModificationsPurpose of Modification
6-Bromo Position - Other halogens (Cl, F)- Alkyl, Aryl groups (via cross-coupling)- Amino, Hydroxyl groupsTo investigate the influence of electronic and steric effects on biological activity.
4-Carboxylic Acid - Esters (methyl, ethyl, etc.)- Amides (primary, secondary, tertiary)- Bioisosteres (tetrazole, hydroxamic acid)To explore the role of the acidic proton and hydrogen bonding in target interaction.
Isoquinoline Ring - Substitution at other positions- Ring modification or fusionTo alter the overall shape and electronic properties of the scaffold.

Design and Synthesis of New Isoquinoline-Based Chemotypes for Target Identification

A chemotype refers to a series of structurally related compounds that share a common core but have different substituents. By using this compound as a starting point, chemists can generate libraries of novel isoquinoline-based chemotypes. These libraries can then be screened against a variety of biological targets to identify new "hits" for drug discovery programs. The versatility of the starting material allows for the creation of a diverse set of molecules, increasing the probability of finding a compound with a desired biological activity. This approach is crucial for identifying novel drug targets and developing new therapeutic agents.

Studies on Interactions with Biological Macromolecules and Enzymes (e.g., DNA Gyrase inhibition, protein binding affinity)

The quinoline (B57606) and isoquinoline scaffolds are known to be present in compounds that interact with various biological macromolecules, including enzymes like DNA gyrase. DNA gyrase is a crucial bacterial enzyme, and its inhibition is a validated strategy for antibacterial drug development. While direct studies on this compound's interaction with DNA gyrase are not prominent, its structural similarity to known quinolone antibiotics suggests that its derivatives could be investigated for such activity.

Table 2: Potential Biological Targets for Derivatives of this compound

Potential Target ClassRationale for InvestigationKey Structural Features
DNA Gyrase Structural similarity to quinolone antibiotics.Carboxylic acid for binding to the active site; aromatic core for stacking interactions.
Kinases Isoquinoline is a common scaffold in kinase inhibitors.Aromatic ring for occupying the ATP-binding pocket; substituents for specificity.
G-Protein Coupled Receptors (GPCRs) Many GPCR ligands contain isoquinoline or similar heterocyclic systems.Overall molecular shape and distribution of functional groups for receptor recognition.

Mechanism of Action Studies of Related Isoquinoline Derivatives (e.g., cell proliferation modulation, antimicrobial mechanisms)

While direct mechanism-of-action studies on this compound are not extensively detailed in the available literature, the broader class of isoquinoline derivatives has been investigated for various mechanisms, providing a framework for understanding its potential.

Modulation of Cell Proliferation: Isoquinoline derivatives are recognized for their potent cytotoxic and antiproliferative activities against various cancer cell lines. nih.gov The mechanisms underlying this activity are diverse and often target fundamental cellular processes. Some derivatives function by inhibiting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR). researchgate.net For example, certain dihydroisoquinoline compounds have been found to induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells. rsc.org Docking studies have suggested that these molecules can bind to the active sites of enzymes like leucine aminopeptidase, inhibiting their function and thereby halting proliferation. rsc.org Other isoquinoline-based compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting cells in mitosis. nih.gov A significant number of isoquinoline derivatives exert their anticancer effects through interactions with nucleic acids, potentially altering the stability of DNA and interfering with proteins involved in DNA replication, repair, or transcription. nih.gov

Antimicrobial Mechanisms: The antimicrobial action of isoquinoline derivatives is multifaceted. Some compounds are known to interfere with bacterial DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV. thno.org Another key mechanism involves the disruption of the bacterial cell wall or membrane. researchgate.net For instance, certain alkynyl isoquinolines have been shown to perturb the cell wall biosynthesis of Staphylococcus aureus. Proteomics studies have revealed that some isoquinoline compounds can down-regulate the expression of proteins crucial for membrane integrity and the synthesis of virulence factors.

Investigation of Biological Activities in in vitro or Animal Models (e.g., antimicrobial, anticancer, neuroprotective, antituberculosis)

The structural framework of isoquinoline is associated with a wide spectrum of pharmacological activities. nih.govresearchgate.net Derivatives are actively investigated for their therapeutic potential across several disease models.

Antimicrobial Activity: A variety of synthetic isoquinoline derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net Studies have shown activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Some novel alkynyl isoquinolines have proven effective at reducing the load of MRSA within macrophages, a feat not achieved by conventional antibiotics like vancomycin. The isoquinoline scaffold is considered an attractive template for developing broad-spectrum antibacterial agents. researchgate.net

Anticancer Activity: The anticancer potential of isoquinoline derivatives is one of the most thoroughly investigated areas. In vitro studies have confirmed their cytotoxic effects against numerous human tumor cell lines, including those of the breast, lung, colon, and leukemia. researchgate.netrsc.orgmdpi.com For example, isoquinoline-tethered quinazoline derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in certain types of breast cancer. wikipedia.org Other studies have identified dihydroisoquinoline derivatives with significant antiproliferative activity against promyelocytic leukemia and colon cancer cells. rsc.org The functionalization of the isoquinoline ring at various positions can significantly influence potency and selectivity, making it a versatile scaffold for designing novel antineoplastic agents. nih.govmdpi.com

Neuroprotective Activity: Isoquinoline alkaloids and their derivatives have shown promise as neuroprotective agents. Their mechanisms often involve mitigating oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases. mdpi.comfiveable.me Studies have shown that certain isoquinoline compounds can reduce oxidative damage by enhancing the activity of antioxidant enzymes. fiveable.me They can also exert anti-inflammatory effects by inhibiting signaling pathways like NF-kB and reducing the production of pro-inflammatory molecules. fiveable.me Some tetrahydroisoquinoline derivatives have been investigated for their neurochemical properties in the context of neurotoxin-induced damage to dopaminergic neurons, which is relevant to Parkinson's disease. rsc.org

Antituberculosis Activity: The quinoline and isoquinoline cores are important pharmacophores in the development of antitubercular agents. acs.orgnih.gov Several series of isoquinoline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. mdpi.comrsc.org For instance, a series of isoquinoline-containing azo Schiff base derivatives showed excellent activity against the MTB H37Rv strain, with some compounds exhibiting potency equivalent to standard drugs like isoniazid and ethambutol. mdpi.com These findings suggest that the isoquinoline scaffold is a promising starting point for developing new drugs to combat tuberculosis. mdpi.comrsc.org

Table 1: Summary of Investigated Biological Activities of Related Isoquinoline Derivatives

Biological Activity Target/Model Observed Effect
Anticancer HER2-dependent SKBR3 cells Enhanced anti-proliferative effects and inhibition of HER2 phosphorylation. wikipedia.org
HL-60, Raji, CEM/C2 leukemia; LoVo colon cancer cells Significant antiproliferative activity and LAP enzyme inhibition. rsc.org
A549 lung cancer & MCF7 breast cancer cells Moderate to strong cytotoxic activity; cell cycle arrest and apoptosis. researchgate.net
Antimicrobial Staphylococcus aureus (MRSA, VRSA) Strong bactericidal activity; reduction of intracellular MRSA load in macrophages.
Antituberculosis Mycobacterium tuberculosis H37Rv Potent inhibition, with MIC values as low as 1.6 µg/mL for some derivatives. mdpi.com
Neuroprotective Models of oxidative stress and neuroinflammation Reduction of inflammatory injury and oxidative stress; regulation of autophagy. mdpi.comfiveable.me

Development in Materials Science Research

The unique electronic and structural properties of the isoquinoline ring, combined with the functional handles of this compound, make it a candidate for development in materials science.

The isoquinoline scaffold is being explored for its use in organic electronics. Isoquinoline-1,3-dione has been identified as a novel electron-withdrawing building block for creating conjugated polymers. rsc.org These polymers have been synthesized and incorporated into organic field-effect transistors (OFETs), demonstrating ambipolar charge transport behavior. rsc.org Furthermore, compounds featuring isoquinoline units linked by an ethenylic bridge have been prepared as molecular materials for electrochromic applications. mdpi.com These materials can switch between a highly transmissive bleached state and a colored state, making them suitable for devices like smart windows. mdpi.com The ability to tailor the electronic properties through substitution on the isoquinoline ring allows for the fine-tuning of material performance for specific electronic applications.

Isoquinoline derivatives are promising candidates for the design of advanced optical materials, particularly those exhibiting room-temperature phosphorescence (RTP). nih.gov RTP is a phenomenon where a material continues to glow after the removal of a light source, and purely organic RTP materials are sought after for applications in bioimaging and optoelectronics. mdpi.comnih.gov A successful strategy for achieving this involves a host-guest approach, where various substituted 1-aminoisoquinoline derivatives (guests) are doped into a benzophenone (host) matrix. nih.gov This method has produced materials with ultralong RTP lifetimes, which have been successfully used for in vivo bioimaging. nih.gov The presence of heavy atoms like bromine in this compound can theoretically enhance intersystem crossing, a key process for achieving efficient phosphorescence.

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. wikipedia.orgfiveable.me The functional groups on this compound make it well-suited for such applications. The carboxylic acid group is a robust functional group for forming strong and directional hydrogen bonds, which can guide the self-assembly of molecules into larger, ordered structures. princeton.edu The aromatic isoquinoline core can participate in π-π stacking interactions, another key non-covalent force. thno.org These interactions are central to host-guest chemistry, where a "host" molecule forms a cavity that can encapsulate a "guest" molecule. wikipedia.orgprinceton.edu Isoquinoline derivatives have been used as guest molecules in doped systems to create functional materials. nih.gov The combination of hydrogen bonding capability, π-stacking potential, and specific geometry suggests that this compound could be designed as either a host or a guest component in complex supramolecular architectures.

Applications in Catalysis Research

The application of this compound and its relatives in catalysis is an emerging area. The carboxylic acid functional group is an adaptive handle that can be leveraged in modern catalysis, particularly in metallaphotoredox catalysis for decarboxylative functionalization reactions. nih.gov Furthermore, isoquinoline-3-carboxylic acid derivatives have been used as chiral ligands to create coordination compounds with metals like copper and cobalt. mdpi.com Although the initial tests of these specific compounds in catalyzing enantioselective reactions showed low ability, they demonstrate the principle that the isoquinoline carboxylic acid scaffold can act as a ligand in transition metal catalysis. mdpi.com The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group can coordinate with a metal center, creating a catalytically active site. Additionally, the bromine atom at the 6-position serves as a valuable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira reactions), allowing the molecule to be used as a building block for constructing more complex catalytic structures.

Ligand Design for Metal-Catalyzed Reactions

The molecular architecture of this compound presents a compelling scaffold for the design of specialized ligands in metal-catalyzed reactions. The inherent structural and electronic features of this compound, namely the isoquinoline core, the carboxylic acid functional group, and the bromo substituent, offer multiple avenues for coordination with a metal center and modulation of its catalytic properties.

The isoquinoline moiety provides a rigid, bicyclic aromatic framework. The nitrogen atom within the isoquinoline ring possesses a lone pair of electrons, making it a potent coordination site for transition metals. This coordination is fundamental to the formation of stable metal-ligand complexes, which are the cornerstone of homogeneous catalysis. The planarity and steric profile of the isoquinoline ring can influence the geometry of the resulting metal complex, thereby dictating the accessibility of the catalytic site to substrates.

Furthermore, the carboxylic acid group at the 4-position introduces a versatile coordinating functionality. The carboxylate can act as a monodentate or bidentate ligand, binding to the metal center through one or both oxygen atoms. This chelation effect can enhance the stability of the metal complex. The presence of the carboxylic acid also opens up the possibility of forming hydrogen bonds, which can play a crucial role in substrate recognition and orientation, potentially leading to higher selectivity in catalytic transformations. Chiral carboxylic acids, when used in conjunction with transition metals, have been shown to induce enantioselectivity in C-H activation reactions, highlighting the potential of the carboxylic acid group in asymmetric catalysis.

The bromine atom at the 6-position of the isoquinoline ring is an electron-withdrawing group. This substituent exerts a significant electronic influence on the entire ligand framework. By withdrawing electron density from the isoquinoline ring system, the bromine atom can modulate the electron-donating ability of the nitrogen atom. This, in turn, affects the strength of the metal-ligand bond and the electronic properties of the metal center. A more electron-deficient metal center can exhibit altered reactivity and selectivity in catalytic cycles.

The combination of the N-heterocyclic isoquinoline core and the O-donor carboxylic acid group allows for the formation of pincer-type or other multidentate ligand architectures. Such designs can confer enhanced stability and control over the catalytic process. The modular nature of the isoquinoline synthesis allows for the introduction of various functional groups, which can be used to fine-tune the steric and electronic properties of the ligand for a specific catalytic application.

Influence on Catalyst Performance and Selectivity

The structural and electronic characteristics of this compound as a ligand are anticipated to have a profound impact on the performance and selectivity of a metal catalyst. The interplay between the isoquinoline backbone, the carboxylic acid, and the bromo substituent can be strategically harnessed to optimize catalytic efficiency for a range of organic transformations.

The carboxylic acid functionality can significantly influence the selectivity of a catalytic reaction. Through hydrogen bonding or electrostatic interactions, the carboxyl group can pre-organize the substrate in the vicinity of the metal's active site. This substrate orientation can favor the formation of a specific product isomer, leading to high levels of regioselectivity or stereoselectivity. In asymmetric catalysis, if a chiral center is introduced into the ligand structure, the carboxylic acid can play a critical role in the enantiodiscrimination step.

The electronic effect of the 6-bromo substituent is a powerful tool for tuning catalyst performance. By rendering the metal center more electrophilic, the ligand can enhance the rate of reactions that are favored by electron-deficient catalysts, such as certain types of oxidation or Lewis acid-catalyzed reactions. Conversely, for reactions that require an electron-rich metal center, the presence of the bromo group might be detrimental. This highlights the importance of matching the electronic properties of the ligand to the specific requirements of the desired catalytic transformation.

The table below illustrates the conceptual influence of ligand electronics on catalyst performance, using a hypothetical cross-coupling reaction as an example.

Ligand SubstituentElectronic EffectExpected Impact on Metal CenterPotential Effect on Catalytic Activity
Electron-DonatingIncreases electron densityMore electron-richMay accelerate oxidative addition
Electron-WithdrawingDecreases electron densityMore electron-poor (electrophilic)May facilitate reductive elimination
6-Bromo (on isoquinoline)Electron-WithdrawingMore electron-poor (electrophilic)Could enhance reactions requiring electrophilic catalysts

Detailed research findings on the direct application of this compound in catalysis are limited. However, studies on related isoquinoline and quinoline carboxylic acid derivatives provide valuable insights. For instance, copper-catalyzed reactions have been successfully employed for the synthesis of isoquinolone-4-carboxylic acids, demonstrating the compatibility of this scaffold with metal catalysis. nih.govacs.org Furthermore, isoquinoline derivatives have been recognized as privileged scaffolds in medicinal chemistry and as ligands in asymmetric synthesis, underscoring their potential in the development of novel catalysts.

The performance of a catalyst bearing a this compound ligand would ultimately depend on the specific metal used, the reaction conditions, and the nature of the substrates. Experimental studies would be necessary to fully elucidate its catalytic potential and to optimize its application in specific chemical transformations.

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) and isoquinoline (B145761) carboxylic acids has traditionally relied on classic reactions like the Pfitzinger and Doebner condensations. nih.govresearchgate.net However, these methods often face limitations such as harsh reaction conditions, the use of toxic reagents, and modest yields. researchgate.netresearchgate.net Future research is intensely focused on developing more efficient, sustainable, and versatile synthetic protocols.

Key areas of development include:

Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has seen a surge in the use of transition metals like palladium, rhodium, and copper to construct isoquinoline skeletons. nih.govnumberanalytics.com Strategies involving rhodium(III)-catalyzed C-H activation and annulation, for instance, offer a regioselective approach to building complex isoquinolone-containing amino acids. nih.gov Future work will likely expand the scope of catalysts to include more earth-abundant and less toxic metals, aligning with the principles of green chemistry.

One-Pot and Tandem Processes: To improve efficiency and reduce waste, multi-component, one-pot reactions are highly desirable. researchgate.net An iron-catalyzed three-component tandem process has been developed for quinoline-2,4-dicarboxylates, and similar strategies could be adapted for isoquinoline cores. nih.gov Microwave-assisted synthesis is another promising avenue, significantly reducing reaction times from hours to minutes for certain quinoline-4-carboxylic acid derivatives. researchgate.net

Novel Cyclization Strategies: Researchers are exploring innovative cyclization methods that avoid harsh conditions. A metal-free approach for the C-4 alkylation of isoquinolines using benzoic acid as a transient nucleophilic reagent represents a significant advance in functionalizing the isoquinoline core through a temporary dearomatization strategy. acs.org Similarly, palladium-catalyzed annulations of 2-alkynylbenzyl azides can selectively yield 4-bromoisoquinolines, demonstrating precise control over functional group installation. researchgate.net

Table 1: Comparison of Synthetic Methods for Quinoline/Isoquinoline Carboxylic Acid Scaffolds

Method Typical Reactants Catalyst/Conditions Advantages Citations
Pfitzinger Reaction Isatin, Carbonyl compound Base (e.g., KOH), Reflux Classic, well-established nih.govresearchgate.netnih.gov
Doebner Reaction Aniline, Aldehyde, Pyruvic acid Reflux, sometimes with acid catalyst Three-component reaction nih.govresearchgate.net
Rh(III)-Catalyzed Annulation Benzamides, Alkynes [Cp*RhIII] complexes High regioselectivity, C-H activation nih.gov
Microwave-Assisted Synthesis m-chloroaniline, pyruvic acid, benzaldehyde Microwave irradiation, Ethanol Rapid reaction times (1-2 min) researchgate.net
Temporary Dearomatization Isoquinoline, Vinyl ketone Benzoic acid Metal-free, C-4 specific alkylation acs.org

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR, IR, and mass spectrometry are routinely used to confirm the structure of novel derivatives, advanced spectroscopic methods are crucial for a deeper understanding of the compound's properties. nih.govmdpi.com Future research will benefit from the application of more sophisticated techniques to probe subtle structural and dynamic features.

Multi-dimensional and Solid-State NMR: Advanced 2D NMR techniques (like NOESY and ROESY) can elucidate the precise three-dimensional conformation of derivatives, especially those with complex stereochemistry. Solid-state NMR would be invaluable for characterizing crystalline forms and for studying derivatives integrated into solid materials, providing insights into intermolecular packing and local dynamics.

Time-Resolved Fluorescence Spectroscopy: Many isoquinoline derivatives exhibit interesting fluorescent properties. mdpi.com Time-resolved fluorescence spectroscopy can probe the excited-state dynamics, revealing information about quenching mechanisms, energy transfer processes, and environmental sensitivity. This is particularly relevant for developing fluorosensors or imaging agents.

Vibrational Circular Dichroism (VCD): For chiral derivatives of 6-bromoisoquinoline-4-carboxylic acid, VCD offers a powerful method to determine the absolute configuration without the need for crystallization, complementing computational predictions.

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. Instead of relying solely on chemical intuition and iterative synthesis, computational approaches can accelerate discovery.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data for isoquinoline derivatives to predict the biological activity or material properties of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

De Novo Design: Generative AI models can design entirely new derivatives of this compound tailored to specific needs, such as binding to a particular protein pocket or possessing desired electronic properties. These models can explore a vast chemical space more efficiently than human chemists.

Synthesis Planning: AI tools are being developed to predict viable and efficient synthetic routes for complex molecules. For a given target derivative, these tools can suggest a sequence of reactions, catalysts, and conditions, drawing from the vast body of published chemical literature. nih.govrsc.org

Exploration of Undiscovered Reactivity Profiles

The true potential of a chemical scaffold is often realized through the discovery of new reactions. While the bromine and carboxylic acid groups offer predictable reactivity, future research will explore less conventional transformations.

C-H Functionalization: Beyond the existing functional groups, direct C-H activation at other positions on the isoquinoline ring offers a powerful way to introduce new substituents without lengthy pre-functionalization steps. nih.gov Transition metal-catalyzed C-H functionalization is a major research area that could yield novel derivatives. nih.gov

Dearomatization Chemistry: The temporary dearomatization of the isoquinoline ring is an emerging strategy for achieving novel transformations. acs.org Exploring this reactivity further with different nucleophiles and electrophiles could lead to the synthesis of unique polycyclic structures or derivatives with sp³-hybridized centers, expanding the structural diversity accessible from this scaffold.

Anion-Binding Catalysis: Mechanistic studies have shown that isoquinoline can be activated through anion-binding catalysis, where a catalyst binds to the counter-ion of an isoquinolinium salt. acs.org Probing this activation mode could enable new types of enantioselective additions to the isoquinoline core.

Deeper Mechanistic Studies of Biological Interactions (excluding clinical studies)

Isoquinoline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.comnih.gov Deeper, non-clinical mechanistic studies are essential to understand how these molecules function at a molecular level, which is critical for designing more potent and selective therapeutic agents.

Target Identification and Validation: For derivatives showing promising bioactivity, identifying the specific protein or nucleic acid target is paramount. Techniques like chemical proteomics and thermal shift assays can pinpoint molecular partners. Studies have shown that some isoquinoline derivatives can inhibit Inhibitor of Apoptosis Proteins (IAPs) like XIAP and cIAP-1, promoting cancer cell apoptosis. nih.gov

Structural Biology of Interactions: Obtaining co-crystal structures of active derivatives bound to their biological targets via X-ray crystallography or cryo-electron microscopy provides the ultimate insight into the binding mode. This structural information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.

Biophysical and Computational Analysis: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics of a derivative for its target. Molecular docking and molecular dynamics simulations can complement experimental data, predicting how modifications to the this compound scaffold will affect target engagement. semanticscholar.org For example, the quinone moiety present in some related isoquinoline structures is implicated in generating reactive oxygen species (ROS), a mechanism that can be explored and fine-tuned through chemical substitution. acs.org

Expansion into Emerging Areas of Materials Science

The unique photophysical and electronic properties of the isoquinoline core make it an attractive candidate for applications beyond biology. nih.govnumberanalytics.com The specific functionalities of this compound make it a versatile platform for creating advanced materials.

Organic Electronics: Isoquinoline-based materials have shown potential as emitters and charge-transport materials in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com The bromine atom on the 6-position can be used as a handle for cross-coupling reactions to build larger conjugated systems or polymers, while the carboxylic acid can be used to tune solubility or anchor the molecule to electrode surfaces.

Fluorescent Sensors: The inherent fluorescence of the isoquinoline ring system can be modulated by its substituents. mdpi.com The carboxylic acid group could act as a recognition site for specific metal ions or biomolecules, leading to a change in the fluorescence signal. This would enable the design of chemosensors for environmental or diagnostic applications.

Energy Harvesting Materials: There is growing interest in using organic molecules for energy applications. Isoquinoline-based materials are being explored for use in novel solar cells and piezoelectric generators, opening a potential new field of application for derivatives of this compound. numberanalytics.com

Conclusion

Summary of Current Research Status

6-Bromoquinoline-4-carboxylic acid is firmly established as a valuable and versatile intermediate in synthetic and medicinal chemistry. Current research highlights its role primarily as a bifunctional building block for the construction of complex organic molecules. Its utility is particularly pronounced in the development of targeted therapeutic and diagnostic agents, as demonstrated by its recent use in synthesizing novel PET tracers for cancer imaging. frontiersin.org The compound's well-defined reactivity, stemming from its carboxylic acid and bromo-substituent, allows for predictable and strategic molecular elaboration, making it a reliable tool for researchers aiming to generate libraries of compounds for biological screening.

Prospects for 6-Bromoisoquinoline-4-carboxylic Acid in Driving Chemical Innovation and Discovery

The future prospects for 6-bromoquinoline-4-carboxylic acid are intrinsically linked to the ongoing quest for novel chemical entities in medicine and materials science. As drug discovery increasingly focuses on complex and highly specific molecular targets, the demand for sophisticated building blocks that allow for rapid and diverse derivatization will continue to grow. The dual reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and fragment-based drug design. Its potential to serve as a precursor for new classes of antimalarials, antivirals, and kinase inhibitors remains a promising avenue for exploration. rsc.org Furthermore, its application in functional materials is an underdeveloped area that could lead to innovations in organic electronics and sensor technology. Ultimately, 6-bromoquinoline-4-carboxylic acid represents a powerful platform from which new waves of chemical innovation and discovery can be launched.

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